molecular formula C18H19N3O2S B2984794 N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide CAS No. 1385284-57-0

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2984794
CAS No.: 1385284-57-0
M. Wt: 341.43
InChI Key: REWVRNYIZHQDLP-UHFFFAOYSA-N
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Description

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carboxamide core and introduce the N-methyl and 6-methylsulfanyl groups through nucleophilic substitution reactions. The 2-oxo-1-phenylpyrrolidin-3-yl group can be introduced via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-2-carboxamide
  • N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide

Uniqueness

N-Methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-6-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20(17(22)13-8-9-16(24-2)19-12-13)15-10-11-21(18(15)23)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWVRNYIZHQDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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